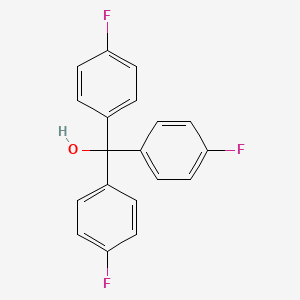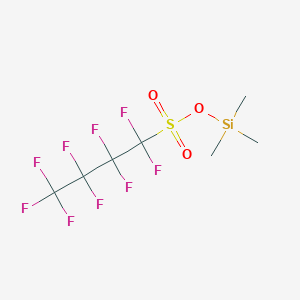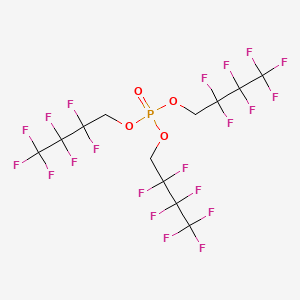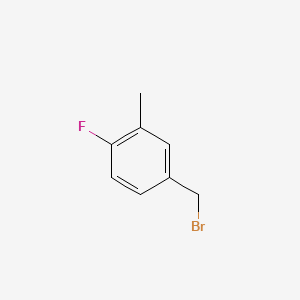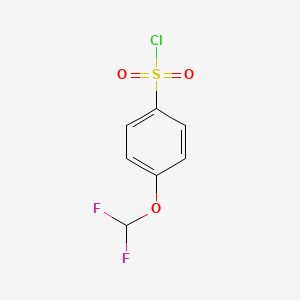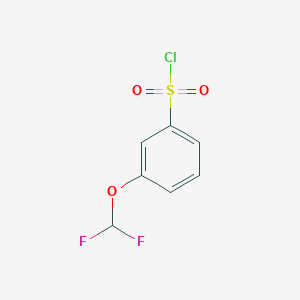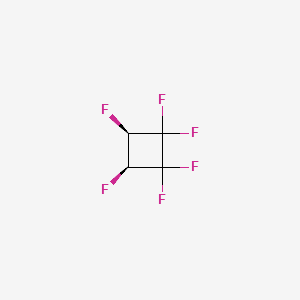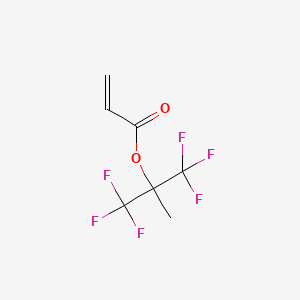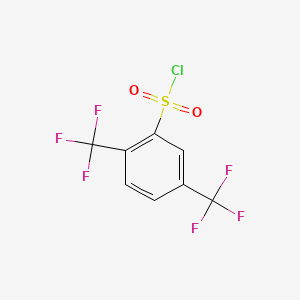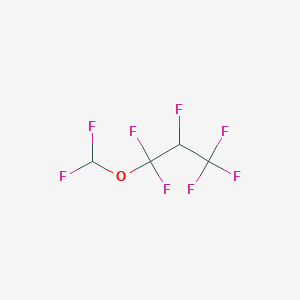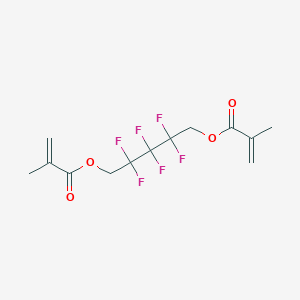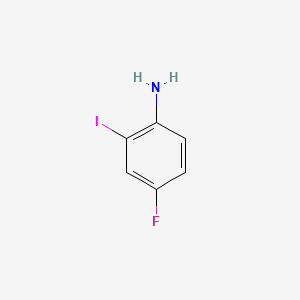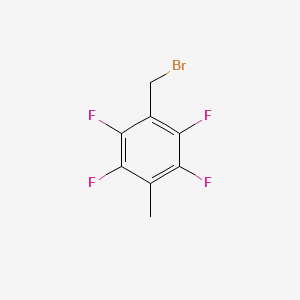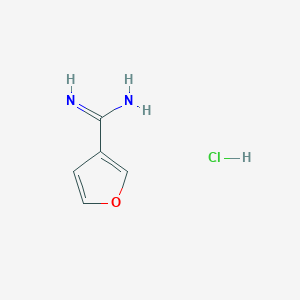
Furan-3-carboximidamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H7ClN2O and a molecular weight of 146.57 g/mol. It is known for its unique chemical structure, which includes a furan ring and a carboximidamide group, making it a valuable compound for scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furan-3-carboximidamide hydrochloride can be synthesized from ethyl 3-furancarboxylate. The synthesis involves the reaction of ethyl 3-furancarboxylate with ammonium chloride and trimethylaluminum in hexane and toluene at 80°C . This method yields the desired compound with a moderate yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from ethyl 3-furancarboxylate provides a foundational approach that can be scaled up for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Furan-3-carboximidamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the carboximidamide group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce furan-3-carboximidamide derivatives .
Wissenschaftliche Forschungsanwendungen
Furan-3-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photochemical reactions.
Biology: The compound is used in the synthesis of various biologically active molecules, including antibacterial and antifungal agents.
Medicine: Furan derivatives, including this compound, have shown potential in developing new antimicrobial drugs to combat drug-resistant bacterial strains.
Industry: The compound’s unique chemical properties make it valuable for industrial applications, such as the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of furan-3-carboximidamide hydrochloride involves its interaction with molecular targets and pathways. The compound’s furan ring can undergo photochemical reactions, generating reactive intermediates such as singlet oxygen and triplet chromophoric dissolved organic matter . These intermediates can then react with various biological molecules, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Carboxine: A well-known carboxamide fungicide with a similar chemical structure.
Oxicarboxine: Another carboxamide fungicide used in agricultural applications.
Boscalid: A modern carboxamide fungicide with higher biological activity and a broader action spectrum.
Uniqueness: Furan-3-carboximidamide hydrochloride stands out due to its unique combination of a furan ring and a carboximidamide group, which imparts distinct chemical and biological properties. Unlike other carboxamide fungicides, this compound has found applications beyond agriculture, including in medicinal chemistry and industrial processes .
Eigenschaften
IUPAC Name |
furan-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCJJIXGGSRPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381491 |
Source


|
| Record name | Furan-3-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54649-21-7 |
Source


|
| Record name | Furan-3-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
